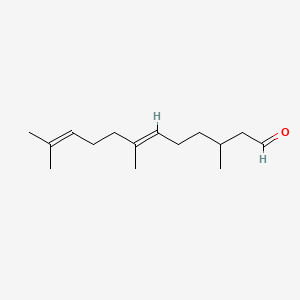
6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- is a chemical compound with the molecular formula C15H26O. It is a type of fatty aldehyde and is known for its distinct structure, which includes a dodecadienal backbone with three methyl groups at positions 3, 7, and 11, and a double bond at the 6th position in the E-configuration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- can be achieved through various synthetic routes. One common method involves the use of farnesol as a starting material. Farnesol undergoes oxidation to form farnesal, which is then subjected to further chemical reactions to introduce the double bonds and methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The double bonds in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens or other electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: 6,10-Dodecadienoic acid, 3,7,11-trimethyl-, (6E)-
Reduction: 6,10-Dodecadienol, 3,7,11-trimethyl-, (6E)-
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is studied for its role in biological systems, particularly in pheromone signaling in insects.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a signaling molecule, binding to receptors and triggering specific cellular responses. The exact pathways and molecular targets can vary depending on the context of its use, such as in pheromone signaling or therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,10-Dodecadien-1-ol, 3,7,11-trimethyl-: This compound is similar in structure but has an alcohol group instead of an aldehyde group.
2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (E,E)-: This compound has a similar backbone but different positions of double bonds and methyl groups.
Uniqueness
6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- is unique due to its specific configuration and the presence of the aldehyde group, which imparts distinct chemical properties and reactivity compared to its similar counterparts .
Eigenschaften
CAS-Nummer |
51513-58-7 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
(6E)-3,7,11-trimethyldodeca-6,10-dienal |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,12,15H,5-6,8,10-11H2,1-4H3/b14-9+ |
InChI-Schlüssel |
ITBYWGRSPHMAEE-NTEUORMPSA-N |
Isomerische SMILES |
CC(CC/C=C(\C)/CCC=C(C)C)CC=O |
Kanonische SMILES |
CC(CCC=C(C)CCC=C(C)C)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


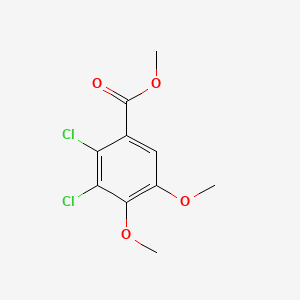
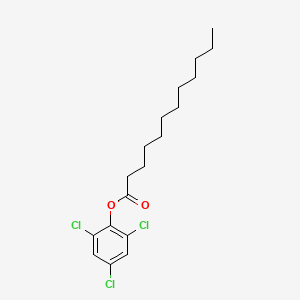
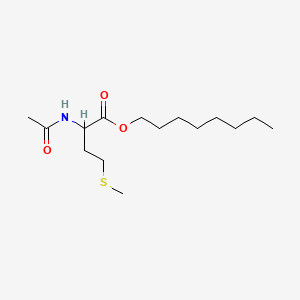

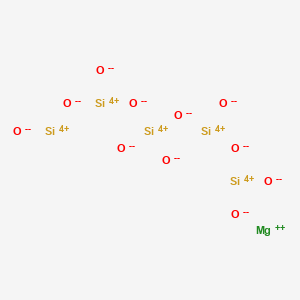
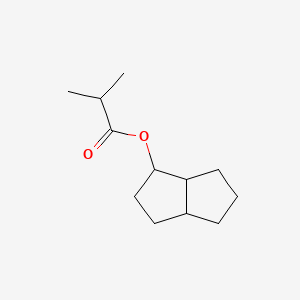

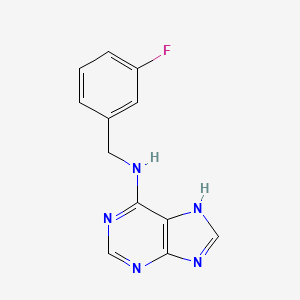
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)

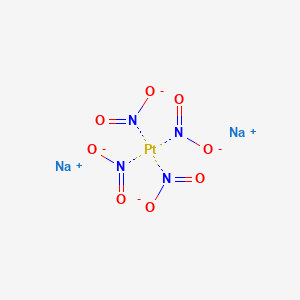
![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
